molecular formula C9H9F4N B3199023 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine CAS No. 1016742-86-1

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

Cat. No. B3199023
CAS RN: 1016742-86-1
M. Wt: 207.17 g/mol
InChI Key: NDHCCNONCRFSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H9F4N and a molecular weight of 207.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is 1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 207.17 .

Scientific Research Applications

Proteomics Research

“3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Pharmaceutical Applications

The trifluoromethyl group in the molecule can improve drug potency . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests potential applications in the development of new pharmaceuticals.

Agrochemical Applications

Trifluoromethyl compounds, such as “3,3,3-Trifluoro-1-propanol”, are important organic intermediates used in the agrochemical field . While “3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine” is not directly mentioned, it’s reasonable to infer that it might have similar applications given its structural similarity to “3,3,3-Trifluoro-1-propanol”.

Dyestuff Field

Similar to its use in agrochemicals, trifluoromethyl compounds are also used in the dyestuff field . The presence of fluorine atoms can enhance the color strength, fastness properties, and thermal stability of dyes.

Biochemical Research

This compound is classified under additional biochemicals , suggesting its use in various biochemical research areas. These could include enzymology, molecular biology, and other related fields.

Chemical Synthesis

Given its specific structure and properties, “3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine” could be used as a building block in the synthesis of more complex chemical compounds .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine are not mentioned in the sources I found, the compound’s potential use in drug synthesis suggests that future research could explore its applications in medicinal chemistry.

properties

IUPAC Name

3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHCCNONCRFSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.